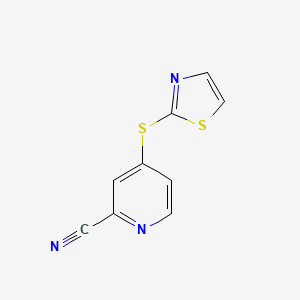
4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(1,3-Thiazol-2-ylsulfanyl)pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1340270-68-9 . It has a molecular weight of 219.29 . The IUPAC name for this compound is 4-(1,3-thiazol-2-ylsulfanyl)-2-pyridinecarbonitrile .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H5N3S2/c10-6-7-5-8(1-2-11-7)14-9-12-3-4-13-9/h1-5H . This code provides a unique representation of the molecular structure.Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- Synthesis of Heteroazine Fused Thiazole-2-Carbonitriles: A study by Koutentis, Koyioni, and Michaelidou (2013) demonstrates the thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)pyridin-amines, leading to a mixture of thiazolopyridine-2-carbonitriles. This process involves ANRORC style ring transformation, offering a facile route to heteroazine fused thiazole-2-carbonitriles (Koutentis, Koyioni, & Michaelidou, 2013).
Biological and Medicinal Applications
- Antibacterial Activity: Bogdanowicz et al. (2013) synthesized novel 4-pyrrolidin-3-cyanopyridine derivatives using 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, which showed significant antimicrobial activity against various bacteria, with minimal inhibitory concentrations ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
- Antimicrobial and Anticancer Properties: The synthesis of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile by Elewa et al. (2021) led to various derivatives with notable antibacterial and antitumor activities (Elewa et al., 2021).
Spectroscopy and Structural Analysis
- Spectral and Structural Studies: Halim and Ibrahim (2021) performed a comprehensive spectroscopic analysis of a novel compound, 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazole[5,4-e]pyridine-2,10(3H)-dione, which was synthesized using 4-methoxy-5-oxo-5H-furo[3,2-g]chromene-6-carbonitrile and 1,3-thiazolidine-2,4-dione. This study included FT-IR, NMR, and DFT calculations (Halim & Ibrahim, 2021).
Molecular Docking and Computational Studies
- Docking Studies on Estrogen and Progesterone Receptors: Shirani et al. (2021) conducted molecular docking studies of benzothiazolopyridine compounds on estrogen and progesterone receptors, indicating their potential effectiveness in breast cancer therapies (Shirani et al., 2021).
- In Vitro Screening and Docking of Triazolopyridine Derivatives: Flefel et al. (2018) synthesized and screened novel pyridine derivatives for their antimicrobial and antioxidant activities. These compounds were also subjected to molecular docking screenings towards GlcN-6-P synthase, a vital target protein in various diseases (Flefel et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-(1,3-thiazol-2-ylsulfanyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3S2/c10-6-7-5-8(1-2-11-7)14-9-12-3-4-13-9/h1-5H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMSLCGIJRDJPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1SC2=NC=CS2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
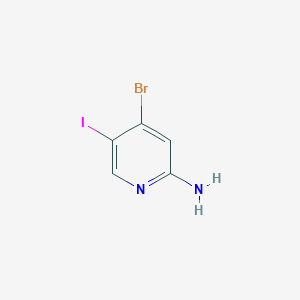
![ethyl 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B1375026.png)
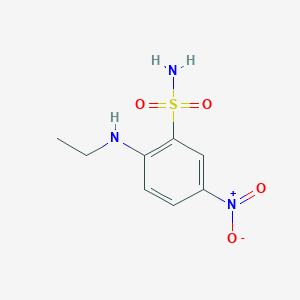
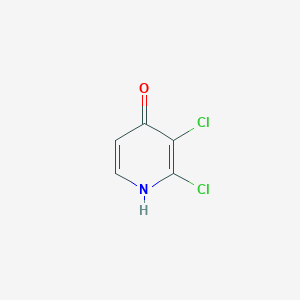

![tert-butyl N-[5-(4-methylbenzenesulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamate](/img/structure/B1375033.png)
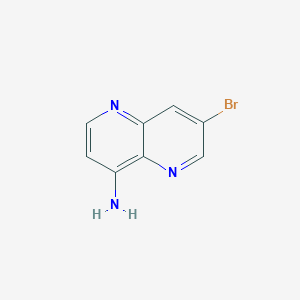


![6-Azabicyclo[3.2.1]octan-3-ol](/img/structure/B1375039.png)
![4-{4,7-Bis[2-(tert-butoxy)-2-oxoethyl]-1,4,7-triazonan-1-yl}-5-(tert-butoxy)-5-oxopentanoic acid](/img/structure/B1375040.png)
![7-bromo-2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1375043.png)
![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)
![6'-Bromospiro[cyclobutane-1,3'-indolin]-2'-one](/img/structure/B1375047.png)
